N-{5-[(3E)-1-BENZYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}ACETAMIDE
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Overview
Description
N-{5-[(3E)-1-BENZYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}ACETAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(3E)-1-BENZYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}ACETAMIDE typically involves multi-step reactionsKey reagents and catalysts are used to facilitate these reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the reaction progress and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{5-[(3E)-1-BENZYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
N-{5-[(3E)-1-BENZYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}ACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{5-[(3E)-1-BENZYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may induce apoptosis in cancer cells by activating certain signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share structural similarities and biological activities.
Thiazolidinones: Compounds such as thiazolidinediones are known for their antidiabetic properties and structural resemblance
Uniqueness
N-{5-[(3E)-1-BENZYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}ACETAMIDE stands out due to its unique combination of indole and thiazolidinone moieties, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C20H15N3O3S2 |
---|---|
Molecular Weight |
409.5g/mol |
IUPAC Name |
N-[(5E)-5-(1-benzyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C20H15N3O3S2/c1-12(24)21-23-19(26)17(28-20(23)27)16-14-9-5-6-10-15(14)22(18(16)25)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,21,24)/b17-16+ |
InChI Key |
CYHRFWRZWCXLEC-WUKNDPDISA-N |
SMILES |
CC(=O)NN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4)SC1=S |
Isomeric SMILES |
CC(=O)NN1C(=O)/C(=C\2/C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CC(=O)NN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
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